molecular formula C18H19N3O3S2 B2713925 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)acetamide CAS No. 325693-69-4

2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)acetamide

Cat. No.: B2713925
CAS No.: 325693-69-4
M. Wt: 389.49
InChI Key: IYPXIUKCRCIQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer and anti-inflammatory properties. Structurally, it features:

  • Core: A thieno[2,3-d]pyrimidine ring with 5,6-dimethyl and 4-oxo substituents.
  • Substituents: A phenyl group at position 3 and a thioether-linked acetamide side chain terminating in a 2-hydroxyethyl group.

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-12(2)26-16-15(11)17(24)21(13-6-4-3-5-7-13)18(20-16)25-10-14(23)19-8-9-22/h3-7,22H,8-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPXIUKCRCIQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCO)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)acetamide is a member of the thieno[2,3-d]pyrimidine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thieno[2,3-d]pyrimidine core.
  • Functional groups including a thioether and an acetamide moiety.

The molecular formula is C23H21N3O2SC_{23}H_{21}N_3O_2S with a molar mass of 435.56 g/mol . The presence of multiple functional groups enhances its potential as a therapeutic agent.

Biological Activities

Research indicates that compounds similar to 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)acetamide exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that thieno[2,3-d]pyrimidine derivatives possess significant antimicrobial properties against both Gram-negative and Gram-positive bacteria . The specific compound may also exhibit similar effects due to structural similarities.
  • Anticancer Potential : The structural features of this compound suggest it may inhibit important cellular pathways involved in cancer progression. For instance, related compounds have demonstrated inhibitory activity against Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation .
  • Enzyme Inhibition : The thienopyrimidine core has been associated with enzyme inhibition mechanisms that can lead to therapeutic effects in various diseases, including cancer and microbial infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of thieno[2,3-d]pyrimidine derivatives:

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleObserved Effect
Antimicrobial6-(1H-Benzimidazol-2-yl)-3,5-dimethylEffective against P. aeruginosa
AnticancerTriazoloquinazolinone analoguesInhibitory activity at Plk1 PBD
Enzyme InhibitionVarious thienopyrimidine derivativesSignificant inhibition of key enzymes

Research Insights

  • Antimicrobial Studies : A study highlighted the antimicrobial efficacy of modified thieno[2,3-d]pyrimidines against various pathogens. The modifications in the side chains were crucial for enhancing activity .
  • Anticancer Mechanisms : Investigations into the structure–activity relationship (SAR) of related compounds revealed that specific substitutions on the thienopyrimidine ring significantly enhance anticancer potency .
  • Enzyme Interaction : Research indicates that the interaction with Plk1 can disrupt essential cellular processes, leading to apoptosis in cancer cells .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, potentially by inhibiting specific kinases involved in cell proliferation and survival pathways.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thienopyrimidine compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties
    • The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of pathogenic bacteria by disrupting their cell wall synthesis.
    • Case Study : In vitro tests have shown that derivatives of this compound can effectively combat Staphylococcus aureus and Candida albicans, highlighting its potential as a new antimicrobial agent.
  • Neuroprotective Effects
    • Emerging research points to the neuroprotective capabilities of thienopyrimidine derivatives. These compounds may modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
    • Case Study : A study in Neuropharmacology indicated that thienopyrimidine-based compounds reduced oxidative stress markers in neuronal cell cultures, suggesting a protective role against conditions like Alzheimer's disease.

Research Findings

Application TypeKey FindingsSource
AnticancerInduces apoptosis in breast cancer cells; inhibits tumor growthJournal of Medicinal Chemistry
AntimicrobialEffective against Staphylococcus aureus and Candida albicansIn vitro studies
NeuroprotectionReduces oxidative stress markers in neuronal culturesNeuropharmacology

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include modifications to the pyrimidine core and acetamide side chain. Below is a comparative analysis:

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
Compound Name Core Substituents Acetamide Side Chain Molecular Weight (g/mol)
Target Compound 3-Ph, 5,6-diMe, 4-oxo N-(2-hydroxyethyl) ~438.5 (estimated)
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide 3-Et, 5,6-diMe, 4-oxo N-(4-isopropylphenyl) ~484.6
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide 3-Et, 5,6-diMe, 4-oxo N-(p-tolyl) ~452.6
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide 3-allyl, 5,6-diMe, 4-oxo N-(4-sulfamoylphenyl) 464.58
2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide 3-Ph, 5,6-diMe, 4-oxo N-(2-methoxyethyl) ~452.5

Key Observations :

Core Modifications :

  • Replacement of the 3-phenyl group with ethyl (e.g., ) reduces steric bulk but may decrease π-π stacking interactions.
  • Allyl or sulfamoyl groups (e.g., ) introduce additional reactivity or hydrogen-bonding sites.

Side Chain Variations: The hydroxyl group in the target compound improves hydrophilicity compared to methoxy () or non-polar aryl groups ().

Physicochemical and Functional Properties
  • Lipophilicity : Aryl-substituted analogs () exhibit higher logP values, favoring passive diffusion across biological membranes.

Q & A

Q. How can the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves adjusting reaction conditions such as solvent choice, temperature, and stoichiometry. For example, and demonstrate yields of 60–80% for similar compounds using DMSO-d6 as a solvent and potassium carbonate as a base. Key steps include:

  • Reflux time : Extended stirring (monitored via TLC) ensures completion of the thioether coupling step.
  • Precipitation : Adding water to the reaction mixture post-TLC confirmation yields solid products with minimal impurities .
  • Substituent effects : Bulky aryl groups (e.g., 4-phenoxyphenyl in ) may reduce yields due to steric hindrance, requiring longer reaction times .

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: A combination of techniques is required:

  • 1H NMR : Assign peaks to confirm substituents (e.g., singlet at δ 12.50 ppm for NH-3 in the pyrimidinone ring) .
  • Elemental analysis : Validate empirical formulas (e.g., C, N, S content within ±0.1% of theoretical values, as in ) .
  • Mass spectrometry : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21 in ) . Discrepancies in elemental data (e.g., C: 45.29% vs. 45.36% calculated) may indicate residual solvent or incomplete drying .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or elemental analysis data for this compound?

Methodological Answer: Contradictions often arise from impurities or instrument calibration errors. Strategies include:

  • Repeat analysis : Re-run NMR or mass spectrometry under standardized conditions.
  • Cross-validation : Compare data with structurally analogous compounds (e.g., ’s 5.12 and 5.15 derivatives show consistent NHCO peaks at δ 10.01–10.08 ppm) .
  • Microanalysis adjustment : Re-crystallize the compound to remove solvent traces if elemental analysis deviates (e.g., ’s sulfur content at 9.30% vs. 9.32% calculated) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer: SAR studies should systematically vary substituents and assess biological endpoints:

  • Core modifications : Replace the 5,6-dimethyl group with ethyl or allyl groups (see and ) to evaluate steric/electronic effects on activity .
  • Bioisosteric replacements : Substitute the phenyl ring with heteroaromatic groups (e.g., pyridinyl in ) to enhance solubility or target affinity .
  • Biological assays : Use standardized protocols (e.g., MIC testing against Proteus vulgaris as in ) to quantify antimicrobial potency .

Q. What synthetic routes enable the introduction of diverse substituents on the thieno[2,3-d]pyrimidin-4-one scaffold?

Methodological Answer: Flexibility in substituent placement is achieved through:

  • Stepwise alkylation/thiolation : Attach acetamide-thioether moieties via nucleophilic substitution (e.g., chloroacetamide intermediates in ) .
  • Mitsunobu reactions : Introduce hydroxyl-containing groups (e.g., 2-hydroxyethyl) using triphenylphosphine and DIAD .
  • Post-synthetic modifications : Sulfonate or halogenate the phenyl ring (e.g., 4-bromo in ) to modulate electronic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.